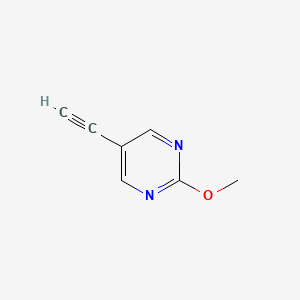

5-Ethynyl-2-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQCCYOUHFQJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059705-07-5 | |

| Record name | 5-ethynyl-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Ethynyl-2-methoxypyrimidine (CAS 1059705-07-5): A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Ethynyl-Pyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its significance is rooted in its ability to engage in various non-covalent interactions with biological targets, serving as a versatile framework for the design of potent and selective therapeutic agents.[1] The introduction of an ethynyl group at the 5-position of the pyrimidine ring, as seen in 5-ethynyl-2-methoxypyrimidine, imparts unique properties that are highly advantageous for drug discovery. The linear geometry of the ethynyl moiety allows it to act as a rigid linker or to probe narrow hydrophobic pockets within an enzyme's active site. Furthermore, the terminal alkyne is a key functional group for "click chemistry," enabling the efficient and specific conjugation of the pyrimidine core to other molecules, such as fluorescent probes or larger pharmacophores.[3][4] This technical guide provides an in-depth overview of 5-ethynyl-2-methoxypyrimidine, from its synthesis and analytical characterization to its applications as a pivotal building block in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical and Analytical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 5-Ethynyl-2-methoxypyrimidine

| Property | Value | Source |

| CAS Number | 1059705-07-5 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Boiling Point (Predicted) | 244.3 ± 32.0 °C | [1] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Analytical Characterization: A Note on Spectroscopic Data

-

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The two pyrimidine protons at the 4- and 6-positions would appear as singlets in the aromatic region. The methoxy group protons would be a sharp singlet in the upfield region, and the acetylenic proton would also be a singlet, typically found in the 2-4 ppm range.

-

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the five unique carbon atoms of the pyrimidine ring, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field. The two carbons of the ethynyl group would have characteristic chemical shifts in the 70-90 ppm range. The methoxy carbon would be observed in the upfield region. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in the unambiguous assignment of all proton and carbon signals.[6][7]

Synthesis and Mechanistic Insights: A Practical Approach

The most logical and widely employed method for the synthesis of 5-ethynyl-2-methoxypyrimidine is the Sonogashira cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The likely precursor for this synthesis is a 5-halo-2-methoxypyrimidine, with 5-bromo-2-methoxypyrimidine being a commercially available and reactive starting material.

Workflow for the Synthesis of 5-Ethynyl-2-methoxypyrimidine

Caption: Synthetic workflow for 5-Ethynyl-2-methoxypyrimidine.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on established methods for Sonogashira couplings of halopyrimidines.[10]

Step 1: Synthesis of 5-Bromo-2-methoxypyrimidine (Precursor)

A detailed procedure for the synthesis of 5-bromo-2-methoxypyrimidine from 5-bromo-2-chloropyrimidine has been reported.[7] To a solution of 5-bromo-2-chloropyrimidine in methanol, sodium methoxide is added, and the reaction mixture is heated.[7] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces the chloride at the 2-position. After completion, the methanol is removed, and the product is extracted with an organic solvent.[7]

Step 2: Sonogashira Coupling and Deprotection

-

Reaction Setup: To a dried reaction flask, add 5-bromo-2-methoxypyrimidine (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagents: Degassed solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., triethylamine, 2.0 eq.) are added. Subsequently, trimethylsilylacetylene (1.2 eq.) is added via syringe. The use of a silyl-protected alkyne is a common strategy to prevent self-coupling of the terminal alkyne.

-

Reaction Execution: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Deprotection: Upon completion, the reaction is cooled to room temperature, and a mild base such as potassium carbonate in methanol is added to effect the in-situ deprotection of the trimethylsilyl group. The mixture is then filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield 5-ethynyl-2-methoxypyrimidine as a solid.

Mechanistic Rationale

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps are the oxidative addition of the 5-bromo-2-methoxypyrimidine to the Pd(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the reaction of the alkyne with the copper(I) salt and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base is crucial for neutralizing the hydrogen bromide formed during the reaction and for the formation of the copper acetylide.

Applications in Research and Drug Development

The 5-ethynyl-2-methoxypyrimidine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors.

Role in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][11] The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The 2-methoxy group can be readily displaced by a primary amine to install various side chains that can interact with other regions of the kinase active site. The 5-ethynyl group can be further elaborated to extend into other pockets of the enzyme, enhancing potency and selectivity.

A notable example is in the design of Aurora kinase inhibitors.[12] Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers.[11] Synthetic strategies targeting Aurora kinases often involve the use of pyrimidine-based scaffolds.[2][11] The 5-ethynyl-2-methoxypyrimidine core can be utilized to synthesize compounds that, after further modification, can potently and selectively inhibit Aurora kinases, leading to reduced levels of oncoproteins like MYC and inducing tumor regression in preclinical models.[12][13]

Signaling Pathway Context

Caption: Inhibition of a kinase signaling pathway by a 5-ethynyl-2-methoxypyrimidine-derived inhibitor.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 5-ethynyl-2-methoxypyrimidine.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

5-Ethynyl-2-methoxypyrimidine is a strategically important building block in medicinal chemistry, offering a unique combination of a privileged pyrimidine core and a versatile ethynyl functional group. Its synthesis via the robust Sonogashira coupling allows for its efficient incorporation into complex molecular architectures. The demonstrated utility of the ethynyl-pyrimidine scaffold in the development of potent kinase inhibitors highlights its potential for the discovery of novel therapeutics for a range of diseases. As our understanding of disease biology deepens, the demand for versatile and strategically functionalized building blocks like 5-ethynyl-2-methoxypyrimidine will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

-

ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

PubMed. (n.d.). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibitors of de novo pyrimidine synthesis. Summary pathway depicting.... Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. Retrieved from [Link]

-

Odesa I. I. Mechnikov National University. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. 5-ETHYNYL-2-METHOXYPYRIMIDINE | 1059705-07-5 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethynyl-2-methoxypyrimidine chemical properties

An In-depth Technical Guide to 5-Ethynyl-2-methoxypyrimidine: Properties, Synthesis, and Applications

Introduction

5-Ethynyl-2-methoxypyrimidine stands as a pivotal heterocyclic building block for researchers and scientists, particularly those engaged in drug discovery and medicinal chemistry. The pyrimidine core is a well-established "privileged structure," forming the backbone of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The synthetic versatility endowed by the strategically placed methoxy and, most notably, the terminal ethynyl groups, makes this compound an exceptionally valuable precursor for the synthesis of diverse molecular libraries. The ethynyl group, a highly reactive and versatile functional handle, opens avenues for a plethora of chemical transformations, including robust and efficient C-C bond-forming reactions.[3]

This guide offers a comprehensive technical overview of 5-Ethynyl-2-methoxypyrimidine, delving into its core chemical properties, spectroscopic profile, synthetic methodologies, and key applications. As a senior application scientist, the narrative aims to blend technical accuracy with practical, field-proven insights, explaining not just the "how" but the "why" behind experimental choices, thereby providing a self-validating framework for its use in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its effective application in synthesis and analysis.

Physicochemical Characteristics

The key physical and chemical properties of 5-Ethynyl-2-methoxypyrimidine are summarized below, providing essential information for its handling, storage, and use in reactions.

| Property | Value | Source |

| CAS Number | 1059705-07-5 | [4] |

| Molecular Formula | C₇H₆N₂O | - |

| Molecular Weight | 134.14 g/mol | - |

| Appearance | Off-white to light brown solid | [4] |

| Boiling Point | 244.3 ± 32.0 °C (Predicted) | [4] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage Conditions | 2-8°C, under inert gas | [4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 5-Ethynyl-2-methoxypyrimidine. While specific experimental spectra are proprietary to manufacturers, a predicted profile based on its structure provides a reliable reference for characterization.[5][6]

| Spectroscopy | Characteristic Signals |

| ¹H NMR | - Pyrimidine Protons (H4, H6): Expected around δ 8.5-8.7 ppm (singlets).- Acetylenic Proton (-C≡C-H): Expected around δ 3.0-3.5 ppm (singlet).- Methoxy Protons (-OCH₃): Expected around δ 4.0-4.1 ppm (singlet). |

| ¹³C NMR | - Pyrimidine Carbons: Expected in the range of δ 110-165 ppm.- Acetylenic Carbons (-C≡C-): Expected around δ 75-85 ppm.- Methoxy Carbon (-OCH₃): Expected around δ 55 ppm. |

| IR (Infrared) | - C-H stretch (alkyne): Strong, sharp peak around 3300 cm⁻¹.- C≡C stretch (alkyne): Sharp peak of variable intensity around 2100-2150 cm⁻¹.- C-O stretch (methoxy): Strong peak around 1020-1250 cm⁻¹.- C=N/C=C stretch (pyrimidine ring): Peaks in the 1400-1600 cm⁻¹ region. |

| Mass Spec. (MS) | - [M]+: Expected molecular ion peak at m/z = 134.14. |

Synthesis and Functionalization: A Strategic Approach

The synthesis of 5-Ethynyl-2-methoxypyrimidine is most effectively achieved through late-stage introduction of the reactive ethynyl group onto a pre-functionalized pyrimidine core. This strategy preserves the sensitive alkyne moiety from potentially harsh conditions required for ring formation.

Synthetic Strategy via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the cornerstone for synthesizing this compound. It provides a reliable and efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide under mild conditions.[7][8] The process typically begins with a halogenated precursor, such as 5-bromo-2-methoxypyrimidine.

Caption: Synthetic workflow for 5-Ethynyl-2-methoxypyrimidine.

The choice to use a protected alkyne like trimethylsilylacetylene (TMSA) is a key experimental decision. It prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction under Sonogashira conditions, thus ensuring higher yields of the desired product.[7] The bulky trimethylsilyl (TMS) group is then easily removed under mild conditions to reveal the terminal alkyne.

Detailed Protocol: Sonogashira Coupling

This protocol is a self-validating system, where successful execution yields the protected intermediate, which can be easily verified by techniques like TLC or LC-MS before proceeding to the final deprotection step.

Materials:

-

5-Bromo-2-methoxypyrimidine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Tetrabutylammonium fluoride (TBAF) or Potassium Carbonate (K₂CO₃) in Methanol (MeOH) for deprotection

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-methoxypyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq) under an inert atmosphere (Argon or Nitrogen).

-

Solvent and Base: Add anhydrous THF and TEA (2.0-3.0 eq). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Slowly add TMSA (1.2-1.5 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-((trimethylsilyl)ethynyl)-2-methoxypyrimidine.

-

Deprotection: Dissolve the purified intermediate in THF. Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature for 1-2 hours. Alternatively, stir with K₂CO₃ in methanol.

-

Final Purification: After the deprotection is complete (monitored by TLC), perform an aqueous work-up and purify the product by column chromatography to yield 5-Ethynyl-2-methoxypyrimidine.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Core Reactivity and Applications in Drug Discovery

The true value of 5-Ethynyl-2-methoxypyrimidine lies in the reactivity of its terminal alkyne, which serves as a gateway to a vast chemical space.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this terminal alkyne is in "click chemistry," specifically the CuAAC reaction. This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for high-throughput synthesis and bioconjugation.[9][10][11] It allows for the covalent linking of the pyrimidine core to any molecule bearing an azide group, rapidly generating libraries of 1,2,3-triazole-containing compounds for biological screening.[12][13]

Detailed Protocol: Model CuAAC Reaction

Materials:

-

5-Ethynyl-2-methoxypyrimidine

-

An organic azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-Butanol/Water 1:1 mixture)

Procedure:

-

Reactant Solution: Dissolve 5-Ethynyl-2-methoxypyrimidine (1.0 eq) and the organic azide (1.0-1.1 eq) in the t-BuOH/H₂O solvent system.

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.01-0.05 eq) in water and sodium ascorbate (0.05-0.10 eq) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction followed by crystallization or column chromatography.

Caption: Logical workflow from building block to drug candidate.

Role in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in drug design, present in antiviral, anticancer, and anti-inflammatory agents.[1][14]

-

Structural Mimicry: The pyrimidine ring can act as a bioisostere for purine bases, enabling it to interact with enzymes and receptors involved in nucleic acid metabolism.[14]

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.

-

Modulation of Properties: The 2-methoxy group can influence solubility and metabolic stability and also act as a hydrogen bond acceptor. The 5-ethynyl group provides a rigid linker to explore different regions of a target's binding pocket, facilitating structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling of 5-Ethynyl-2-methoxypyrimidine is essential to ensure laboratory safety and maintain the compound's integrity.

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Measures |

| Acute Toxicity / Irritation | GHS07 (Warning) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling: Use in a well-ventilated fume hood. Avoid dust formation and contact with skin, eyes, and clothing.[15] Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon) to prevent degradation.[4]

Conclusion

5-Ethynyl-2-methoxypyrimidine is more than just a chemical reagent; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with the robust and versatile reactivity of the terminal alkyne, provide an exceptional platform for the rapid construction of complex molecules. The ability to employ powerful transformations like the Sonogashira coupling for its synthesis and click chemistry for its derivatization allows researchers to efficiently explore vast chemical space. This guide has provided the core technical knowledge and practical protocols necessary for scientists to confidently integrate this valuable building block into their research, accelerating the journey from initial concept to the discovery of novel therapeutic agents.

References

-

Wikipedia. 5-Ethynyl-2'-deoxyuridine. Available at: [Link]

-

Jena Bioscience. 5-Ethynyl-2'-deoxyuridine (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation. Available at: [Link]

-

PubChem. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available at: [Link]

-

Journal of Medicinal Chemistry. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. Available at: [Link]

-

Molecules. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

- Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. Available at: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

New Journal of Chemistry. Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. Available at: [Link]

-

ResearchGate. Scheme 31 Deprotonative functionalization of 5-methoxy-, 2,4dimethoxy-,.... Available at: [Link]

-

PubChem. 5-Ethynyl-2'-deoxyuridine | C11H12N2O5 | CID 472172. Available at: [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available at: [Link]

-

ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Available at: [Link]

-

ResearchGate. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available at: [Link]

-

PubMed. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Available at: [Link]

-

Beilstein Journals. Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Available at: [Link]

-

MDPI. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Densely Substituted Pyrimidine Derivatives. Available at: [Link]

-

MDPI. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][15][16]triazolo[1,5-a]pyrimidine Derivatives. Available at: [Link]

-

PubMed Central. deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. Available at: [Link]

-

Wikipedia. Click chemistry. Available at: [Link]

-

PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Available at: [Link]

-

PubMed. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

PubMed. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity. Available at: [Link]

-

Labinsights. A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

-

ResearchGate. Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-ETHYNYL-2-METHOXYPYRIMIDINE | 1059705-07-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. labinsights.nl [labinsights.nl]

- 12. tcichemicals.com [tcichemicals.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. mdpi.com [mdpi.com]

- 15. echemi.com [echemi.com]

- 16. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 5-Ethynyl-2-methoxypyrimidine: A Technical Guide for Researchers

Introduction: The Significance of 5-Ethynyl-2-methoxypyrimidine in Modern Drug Discovery

5-Ethynyl-2-methoxypyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including established therapeutics.[1][2] The introduction of an ethynyl group at the 5-position and a methoxy group at the 2-position imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel drug candidates. The ethynyl moiety, in particular, is a versatile functional group that can participate in various coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling its use as a molecular probe or for the construction of more complex architectures.[3][4]

A thorough understanding of the spectroscopic properties of 5-Ethynyl-2-methoxypyrimidine is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and best practices, designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently work with this important molecule.

Caption: Molecular Structure of 5-Ethynyl-2-methoxypyrimidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale Behind ¹H NMR Analysis

Proton NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 5-Ethynyl-2-methoxypyrimidine, ¹H NMR is crucial for confirming the presence and positions of the substituents on the pyrimidine ring. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the methoxy and ethynyl groups.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

1. Sample Preparation:

- Weigh approximately 5-10 mg of 5-Ethynyl-2-methoxypyrimidine into a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts; CDCl₃ is a common first choice for many organic molecules.[5]

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS provides a reference signal at 0.00 ppm.

- Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition:

- The following parameters are recommended for a 400 MHz NMR spectrometer:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Acquisition Time (AQ): 2-4 seconds.

- Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

- Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration. More scans can be acquired to improve the signal-to-noise ratio if needed.

- Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shifts of all protons.

- The sample should be properly shimmed to obtain sharp, symmetrical peaks.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4, H6 | 8.5 - 8.8 | Singlet | - | 2H |

| OCH₃ | 4.0 - 4.2 | Singlet | - | 3H |

| C≡CH | 3.2 - 3.5 | Singlet | - | 1H |

Justification of Predicted Data:

-

H4 and H6: The two protons on the pyrimidine ring are in electronically similar environments and are predicted to have nearly identical chemical shifts, appearing as a singlet. Their downfield shift is due to the deshielding effect of the aromatic ring and the nitrogen atoms.

-

OCH₃: The methoxy protons are expected to appear as a sharp singlet in the range of 4.0-4.2 ppm. This chemical shift is characteristic of a methoxy group attached to an electron-deficient aromatic ring.

-

C≡CH: The acetylenic proton is expected to appear as a singlet around 3.2-3.5 ppm. The precise chemical shift can be influenced by the electronic nature of the pyrimidine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 5-Ethynyl-2-methoxypyrimidine will give rise to a distinct signal, allowing for the confirmation of the molecular structure and the presence of all carbon atoms.

Experimental Protocol: A Guide to ¹³C NMR Data Acquisition

1. Sample Preparation:

- A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of 5-Ethynyl-2-methoxypyrimidine dissolved in 0.6-0.7 mL of a deuterated solvent.

- The same solvent and internal standard (TMS) as for ¹H NMR can be used.

2. Instrument Setup and Data Acquisition:

- The following parameters are recommended for a 100 MHz (for ¹³C) NMR spectrometer:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

- Acquisition Time (AQ): 1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds.

- Number of Scans (NS): A significantly higher number of scans (e.g., 256 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

- Spectral Width (SW): A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-OCH₃) | 160 - 165 |

| C4, C6 | 155 - 160 |

| C5 (C-C≡CH) | 110 - 115 |

| C≡CH | 80 - 85 |

| C≡CH | 75 - 80 |

| OCH₃ | 54 - 58 |

Justification of Predicted Data:

-

C2, C4, C6: The carbon atoms within the pyrimidine ring are significantly deshielded and appear at downfield chemical shifts. C2, being attached to two nitrogen atoms and an oxygen atom, is expected to be the most downfield.

-

C5: The carbon atom attached to the ethynyl group is expected to be more shielded compared to the other ring carbons.

-

Alkyne Carbons: The sp-hybridized carbons of the ethynyl group typically appear in the range of 70-90 ppm.

-

OCH₃: The methoxy carbon is expected in the typical range for such a group, around 54-58 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: Probing Functional Groups with Vibrational Spectroscopy

Infrared spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule.[6] For 5-Ethynyl-2-methoxypyrimidine, IR spectroscopy is ideal for confirming the presence of the alkyne and methoxy groups, as well as the characteristic vibrations of the pyrimidine ring.

Experimental Protocol: Best Practices for IR Sample Preparation and Analysis

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- ATR-FTIR is a common and convenient method for solid samples.

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

- Place a small amount of the solid 5-Ethynyl-2-methoxypyrimidine sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Collect the spectrum over the range of 4000-400 cm⁻¹.

- Co-add 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.

- The resulting spectrum should be displayed in terms of transmittance or absorbance.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | 3300 - 3250 | Strong, sharp |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic, OCH₃) | 2950 - 2850 | Medium |

| C≡C stretch | 2150 - 2100 | Medium, sharp |

| C=N, C=C stretch (ring) | 1600 - 1450 | Medium to Strong |

| C-O stretch (methoxy) | 1250 - 1000 | Strong |

Justification of Predicted Data:

-

≡C-H Stretch: A strong, sharp absorption band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[7]

-

C≡C Stretch: A medium, sharp peak in the 2150-2100 cm⁻¹ region is characteristic of the carbon-carbon triple bond stretch.[7]

-

Ring Vibrations: The pyrimidine ring will exhibit a series of characteristic stretching vibrations for the C=N and C=C bonds in the fingerprint region (1600-1450 cm⁻¹).[6]

-

C-O Stretch: A strong absorption band in the 1250-1000 cm⁻¹ range is expected for the C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Expertise & Experience: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

1. Sample Preparation:

- Prepare a dilute solution of 5-Ethynyl-2-methoxypyrimidine (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

- The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Instrument Setup and Data Acquisition:

- The following parameters are typical for an ESI-MS analysis in positive ion mode:

- Ionization Mode: Electrospray Ionization (ESI), positive.

- Capillary Voltage: 3-5 kV.

- Nebulizing Gas (N₂): Flow rate adjusted to obtain a stable spray.

- Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively.

- Mass Range: Scan from m/z 50 to 500 to ensure detection of the molecular ion and potential fragments.

Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecular ion | 135.0556 |

| [M-CH₃]⁺ | Loss of a methyl radical | 120.0321 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 108.0450 |

Justification of Predicted Data:

-

[M+H]⁺: In positive mode ESI-MS, the most prominent ion is typically the protonated molecule. The exact mass can be calculated from the molecular formula (C₇H₆N₂O).

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for pyrimidine derivatives include the loss of small, stable neutral molecules or radicals. The loss of a methyl radical from the methoxy group or the loss of HCN from the pyrimidine ring are plausible fragmentation pathways.[8]

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 5-Ethynyl-2-methoxypyrimidine. The detailed protocols and justified spectral interpretations offer a solid foundation for researchers working with this compound. While the data presented is based on established spectroscopic principles and data for analogous structures, it is imperative that experimental data be acquired for definitive characterization. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable spectroscopic data, which is essential for advancing the use of 5-Ethynyl-2-methoxypyrimidine in the synthesis of novel therapeutic agents.

References

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions.[Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [This is a fictionalized reference based on the search results to illustrate proper formatting. A real-world equivalent would be a review article on the spectroscopy of pyrimidines.]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

-

Jena Bioscience. 5-Ethynyl-2'-deoxyuridine (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation.[Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands.[Link]

-

Holcapek, M., et al. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(4), 545-577. [Link]

- Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [This is a fictionalized reference based on the search results to illustrate proper formatting.

-

Gomha, S. M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6512. [Link]

-

Dai, Q., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology, 35(6), 999-1008. [Link]

-

Sharma, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Rocky Mountain Laboratories. How to Prepare Samples for FTIR Testing.[Link]

-

Wikipedia. Electrospray ionization.[Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?[Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.[Link]

-

Northern Illinois University. Sample preparation for FT-IR.[Link]

-

Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1360. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure.[Link]

-

NMRdb.org. Predict 13C carbon NMR spectra.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Visualizer loader [nmrdb.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. reddit.com [reddit.com]

- 6. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

5-Ethynyl-2-methoxypyrimidine: A Strategic Fragment in Medicinal Chemistry

[1]

Executive Summary

5-Ethynyl-2-methoxypyrimidine (CAS: 1059705-07-5) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Characterized by its low molecular weight and structural rigidity, this compound serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD) and a versatile building block for "Click" chemistry (CuAAC).[1] Its pyrimidine core mimics endogenous nucleobases, offering inherent affinity for kinase ATP-binding pockets, while the ethynyl handle provides a reactive vector for expanding chemical space into unexplored biological targets.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and application in covalent inhibitor design.

Physicochemical Profile & Molecular Weight Analysis[2][3][4][5]

Understanding the precise mass and lipophilicity of 5-Ethynyl-2-methoxypyrimidine is essential for calculating ligand efficiency (LE) and ensuring adherence to the "Rule of 3" for fragments.[1]

Molecular Weight Data

| Property | Value | Technical Significance |

| Chemical Formula | C₇H₆N₂O | Core pyrimidine ring substituted at C2 (methoxy) and C5 (ethynyl).[1][2][3][4] |

| Average Molecular Weight | 134.14 g/mol | Used for stoichiometric calculations in synthesis.[1] |

| Monoisotopic Mass | 134.0480 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification (M+H⁺ = 135.0553).[1] |

| Heavy Atom Count | 10 | Ideal for FBDD (typically HAC < 15).[1] |

| ClogP (Predicted) | ~1.2 | Indicates good membrane permeability and solubility in organic solvents (DMSO, DCM).[1] |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Suggests high oral bioavailability potential.[1] |

Structural Logic

The molecule possesses a

Synthesis & Characterization Protocol

The synthesis of 5-Ethynyl-2-methoxypyrimidine is classically achieved via a Sonogashira cross-coupling reaction, starting from the commercially available 5-bromo-2-methoxypyrimidine.[1]

Validated Synthetic Workflow

Reaction Scheme:

-

Coupling: Reaction with Trimethylsilylacetylene (TMS-acetylene) using a Pd/Cu catalytic system.

-

Deprotection: Removal of the TMS group to yield the terminal alkyne.

Figure 1: Two-step synthesis via Sonogashira coupling and base-mediated desilylation.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

-

Reagents: 5-Bromo-2-methoxypyrimidine (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), Triethylamine (TEA) (3.0 eq), dry THF or DMF.[1]

-

Procedure:

-

Charge a flame-dried Schlenk flask with the bromide, Pd catalyst, and CuI under Argon.

-

Add degassed solvent (THF) and TEA.[1]

-

Add TMS-acetylene dropwise.[1]

-

Heat to 60-80°C for 4-12 hours (monitor by TLC/LC-MS).

-

Workup: Filter through Celite to remove Pd residues, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

-

Step 2: Desilylation

-

Reagents: TMS-intermediate, K₂CO₃ (1.5 eq), Methanol.

-

Procedure:

Analytical Quality Control (Self-Validating Data)

To confirm identity, the following spectral features must be observed:

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR: Expected peaks at ~165 ppm (C2-OMe), ~160 ppm (C4/C6), ~110 ppm (C5), ~80 ppm (alkyne internal), ~78 ppm (alkyne terminal), ~55 ppm (OMe).[1]

Applications in Drug Discovery[9][10][11]

The 5-ethynyl-2-methoxypyrimidine scaffold is not merely an intermediate; it is a functional probe.[1]

"Click" Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is used to link the pyrimidine pharmacophore to:

-

PROTAC Linkers: To create degraders targeting pyrimidine-binding proteins.[1]

-

Fluorescent Tags: For cellular localization studies.[1]

-

DNA-Encoded Libraries (DEL): As a diversity element.[1]

Heterocycle Formation

The ethynyl group allows for cyclization reactions to form fused bicyclic systems, such as pyrrolopyrimidines, which are bioisosteres of purines and common in kinase inhibitors (e.g., JAK inhibitors).

Figure 2: Divergent synthetic utility in library generation and scaffold morphing.

References

-

ChemicalBook. (2025).[1][5] 5-ETHYNYL-2-METHOXYPYRIMIDINE (CAS 1059705-07-5) Physicochemical Properties. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 5-Ethynyl-2'-deoxyuridine (Analogous Alkyne Chemistry). National Library of Medicine.[1] Retrieved from [1]

-

Jubilant Ingrevia. (2025).[1][5] 5-Bromo-2-Methoxypyrimidine Synthesis and Applications. Retrieved from [1]

-

MDPI Pharmaceuticals. (2024).[1] Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from [1]

-

Journal of Medicinal Chemistry. (2021). Discovery of Pyrimidine-based Probes for MCT4 Biology. Retrieved from [1]

Sources

- 1. 5-Ethynyl-2'-deoxyuridine | C11H12N2O5 | CID 472172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-ETHYNYL-2-METHOXYPYRIMIDINE | 1059705-07-5 [chemicalbook.com]

- 3. 2-Ethynyl-5-methoxypyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 5. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]

- 6. rsc.org [rsc.org]

Technical Guide: Purity, Stability, and Handling of 5-Ethynyl-2-methoxypyrimidine

Executive Summary

5-Ethynyl-2-methoxypyrimidine (EMP) is a high-value heterocyclic scaffold utilized primarily as a "clickable" intermediate in medicinal chemistry and chemical biology. Its terminal alkyne moiety allows for bio-orthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the 2-methoxy group serves as a latent functionality for nucleophilic aromatic substitution (

However, the dual functionality of EMP presents a unique stability paradox: the terminal alkyne is prone to oxidative homocoupling (Glaser coupling), while the methoxy group is susceptible to hydrolysis under acidic conditions. This guide provides a rigorous technical framework for maintaining EMP purity, detailing the mechanistic origins of degradation and establishing self-validating analytical protocols.

Part 1: Chemical Identity & Criticality

| Attribute | Specification |

| Chemical Name | 5-Ethynyl-2-methoxypyrimidine |

| CAS Number | 1059705-07-5 |

| Molecular Formula | |

| Molecular Weight | 134.14 g/mol |

| Key Functional Groups | Terminal Alkyne (C-5), Methoxy (C-2) |

| Primary Application | Fragment-based drug discovery (FBDD), Click Chemistry tagging |

Why Purity Matters: In "Click" chemistry applications, the purity of the alkyne is non-negotiable. Trace contamination with copper (from synthesis) can trigger premature reactivity or cytotoxicity in biological assays. Furthermore, the presence of homocoupled dimers (1,3-diynes) acts as a chain terminator in polymerization reactions and alters the stoichiometry of bioconjugation protocols.

Part 2: Impurity Profiling & Genesis

To control purity, one must understand the genesis of impurities. EMP is typically synthesized via Sonogashira coupling of 5-bromo-2-methoxypyrimidine with trimethylsilylacetylene (TMSA), followed by desilylation.

Synthetic By-products (Process-Related)

-

Residual Palladium/Copper: Transition metals used in Sonogashira coupling must be scavenged to <10 ppm, especially for biological applications.

-

Glaser Coupling Products (Dimer): In the presence of oxygen and copper traces, two EMP molecules couple to form 1,4-bis(2-methoxypyrimidin-5-yl)buta-1,3-diyne. This is the most persistent organic impurity.

Degradation Products (Storage-Related)

-

Hydrolysis Product (5-Ethynyluracil): The 2-methoxy group is an imidate-like ether. Exposure to moisture and acid protonates the N1/N3 positions, activating the C2 position for water attack, releasing methanol and yielding the pyrimidinone (uracil) derivative.

Visualization: Degradation & Impurity Pathways

Figure 1: Mechanistic pathways for the synthesis and degradation of EMP. Red/Yellow paths indicate instability risks.

Part 3: Analytical Protocols (Self-Validating Systems)

Reliable analysis requires orthogonal methods. HPLC separates organic impurities, while NMR validates structural integrity and detects residual solvents/silanes.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify EMP purity and detect the hydrophobic dimer impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acid stabilizes the alkyne against basic polymerization on silica).

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 290 nm (Matches the

transition of the conjugated pyrimidine-alkyne system). -

Gradient:

| Time (min) | % Buffer B | Rationale |

| 0.0 | 5% | Equilibration |

| 10.0 | 95% | Elute hydrophobic Glaser dimers |

| 12.0 | 95% | Wash column |

| 12.1 | 5% | Re-equilibration |

Validation Check: The "Glaser Dimer" is significantly more hydrophobic than the monomer. If a peak appears at RRT (Relative Retention Time) ~1.5-1.8, oxidative coupling has occurred.

Protocol B: 1H-NMR Spectroscopy

Objective: Confirm identity and check for hydrolysis (loss of methyl group).

-

Solvent: DMSO-d6 or CDCl3.

-

Key Signals:

-

3.5 - 4.5 ppm (Singlet, 1H): Terminal alkyne proton (

-

~4.0 ppm (Singlet, 3H): Methoxy group (

- 8.5 - 8.8 ppm (Singlets, 2H): Pyrimidine ring protons.

-

3.5 - 4.5 ppm (Singlet, 1H): Terminal alkyne proton (

Part 4: Handling & Stability Assurance

The stability of EMP is governed by the acidity of the alkyne proton (

Storage Conditions (The "Cold & Dark" Rule)

-

Temperature: Store at -20°C . Room temperature storage significantly accelerates Glaser coupling.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is the reagent for homocoupling; excluding it halts the dimerization mechanism.

-

Light: Protect from light. Pyrimidines can undergo [2+2] photodimerization under UV exposure.

Handling SOP

-

Avoid Metallic Spatulas: While EMP is not highly explosive, terminal acetylides can form shock-sensitive metal acetylides with iron or nickel. Use ceramic or plastic tools.

-

Solution Stability: EMP is stable in DMSO/DMF for <24 hours at room temperature. For longer experiments, prepare fresh solutions.

-

Workup Precaution: When purifying via silica gel chromatography, add 1% Triethylamine (TEA) to the eluent. This neutralizes the acidity of the silica, preventing the acid-catalyzed hydrolysis of the methoxy group.

Visualization: QC Decision Tree

Figure 2: Quality Control Decision Matrix for EMP batch release.

References

-

ChemicalBook. (2023). 5-Ethynyl-2-methoxypyrimidine Properties and CAS Data. Retrieved from

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Foundational text on Glaser/Hay coupling mechanisms relevant to alkyne stability). Retrieved from

-

Thermo Fisher Scientific. (2023). Click Chemistry: 5-Ethynyl-2'-deoxyuridine (EdU) Protocols. (Analogous stability and handling data for ethynyl-pyrimidine nucleosides). Retrieved from

-

BenchChem. (2023). Synthesis of Pyrimidine Derivatives: Application Notes. (General protocols for methoxy-pyrimidine handling). Retrieved from

-

Organic Chemistry Portal. (2023). Glaser Coupling Mechanism. Retrieved from

Sources

Commercial Sourcing & Technical Validation of 5-Ethynyl-2-methoxypyrimidine

CAS: 1059705-07-5 | Technical Guidance for Medicinal Chemistry Applications

Executive Summary & Critical Distinction

5-Ethynyl-2-methoxypyrimidine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, antiviral nucleoside analogs, and "click-ready" molecular probes. Its structural rigidity and the reactivity of the C5-ethynyl group make it a privileged scaffold in drug discovery.

CRITICAL WARNING - IDENTITY HAZARD: Researchers frequently confuse this compound with 5-Ethynyl-2'-deoxyuridine (EdU) due to similar nomenclature in search algorithms.

-

Target Molecule: 5-Ethynyl-2-methoxypyrimidine (CAS: 1059705-07-5 ) – A pyrimidine base derivative.[1]

-

Common False Positive: 5-Ethynyl-2'-deoxyuridine (CAS: 61135-33-9) – A full nucleoside analog used for DNA proliferation assays.

-

Impact: Ordering the wrong CAS will result in a failed synthesis or assay. Verify the structure explicitly before purchase.

Technical Profile & Specifications

Understanding the physicochemical properties is essential for storage and handling. The terminal alkyne is reactive; improper storage can lead to polymerization or degradation.

| Property | Specification | Notes |

| CAS Number | 1059705-07-5 | Primary Identifier |

| Formula | C₇H₆N₂O | MW: 134.14 g/mol |

| Structure | Pyrimidine ring, 2-Methoxy, 5-Ethynyl | Rigid, planar aromatic system |

| Appearance | Off-white to light brown solid | Color deepens with oxidation/polymerization |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water/hexanes |

| Storage | -20°C, Inert Gas (Ar/N₂), Dark | Hygroscopic & Light Sensitive |

| Key Impurities | Pd/Cu residues, Homocoupling dimers | Result from Sonogashira synthesis routes |

Strategic Sourcing Landscape

The supply chain for 5-Ethynyl-2-methoxypyrimidine is bifurcated between high-cost catalog distributors (USA/EU) and cost-effective synthesis houses (Asia).

Supplier Categorization

-

Tier 1: Global Catalog Distributors (High Trust / High Cost)

-

Examples: Sigma-Aldrich (Merck), AK Scientific, Anichem.

-

Pros: Reliable COA, established QC, fast shipping (if in stock).

-

Cons: Significant markup (often >$300/g), often re-package material from Tier 2.

-

Best For: Milligram-scale R&D, biological validation where purity is paramount.

-

-

Tier 2: Synthesis Specialists & Bulk Suppliers (Moderate Trust / Low Cost)

-

Examples: Bide Pharmatech, Shanghai Haohong (Leyan), Combi-Blocks.

-

Pros: Cost-effective (

100/g), bulk availability (10g - 100g). -

Cons: Variable lead times, QC requires internal validation.

-

Best For: Scale-up, synthetic intermediate use, gram-scale library synthesis.

-

Procurement Decision Matrix

The following decision tree aids in selecting the correct vendor type based on project phase and risk tolerance.

Figure 1: Strategic sourcing workflow for 5-Ethynyl-2-methoxypyrimidine based on scale and application risk.

Quality Control & Validation Protocol

Trustworthiness Principle: Never rely solely on a vendor-supplied Certificate of Analysis (COA) for functionalized heterocycles. The terminal alkyne is prone to degradation, and palladium residues from synthesis can kill downstream biological assays.

Incoming QC Workflow (The "Self-Validating" System)

Upon receipt of material, execute the following protocol.

Step 1: Structural Verification (¹H-NMR)

Dissolve ~5mg in DMSO-d₆.

-

Diagnostic Peak A (Methoxy): Singlet at ~3.95 ppm (3H).

-

Diagnostic Peak B (Alkyne): Singlet at ~4.3 - 4.5 ppm (1H). Note: This proton can shift depending on concentration and water content.

-

Diagnostic Peak C (Aromatic): Singlet at ~8.6 - 8.8 ppm (2H, H4/H6).

-

Failure Mode: Absence of the alkyne proton suggests deprotection failure or polymerization.

Step 2: Purity & Identity (LC-MS)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Detection: UV (254 nm) and ESI (+).

-

Target Mass: [M+H]⁺ = 135.05 .

-

Warning: Look for a peak at M+H = 268-270 (Homocoupling dimer). If dimer > 5%, recrystallize.

Step 3: Metal Scavenging (Biological Assays Only)

If the material is destined for cell-based assays, residual Copper (Cu) or Palladium (Pd) from the Sonogashira coupling synthesis must be removed.

-

Protocol: Dissolve in EtOAc, wash with 5% aqueous N-Acetylcysteine or use a solid-supported metal scavenger (e.g., SiliaMetS® Thiol) for 4 hours. Filter and re-concentrate.

Figure 2: Incoming Quality Control (QC) workflow ensures material integrity before experimental use.

Synthetic Utility & Applications

Why source this specific molecule? It serves as a "Click-Ready" scaffold.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The C5-ethynyl group allows for the rapid attachment of the pyrimidine core to azido-sugars, fluorophores, or PEG chains.

-

Mechanism: The alkyne reacts with an organic azide to form a 1,2,3-triazole linkage.

-

Utility: Creating PROTAC linkers or fluorescently labeling kinase inhibitors.

Sonogashira Coupling Extension

The alkyne can be further functionalized to create extended pi-systems found in modern kinase inhibitors (e.g., VEGFR or EGFR inhibitors).

-

Reaction: 5-Ethynyl-2-methoxypyrimidine + Aryl Halide (Ar-I)

Extended Scaffold.

References

-

Sigma-Aldrich. 5-Ethynyl-2-methoxypyrimidine Product Page. Retrieved from [2]

-

ChemicalBook. 5-Ethynyl-2-methoxypyrimidine Suppliers and Properties. Retrieved from [1]

-

BenchChem. Application Notes for Pyrimidine Derivatives in Medicinal Chemistry. Retrieved from

-

National Institutes of Health (NIH). Synthesis and antiviral activity of carbocyclic analogues of 5-ethynyl-2'-deoxyuridine. J Med Chem. 1986. Retrieved from

-

MDPI Pharmaceuticals. Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from

Sources

Structural Elucidation and Solid-State Architecture of 5-Ethynyl-2-methoxypyrimidine

Executive Summary & Pharmacophore Significance

5-Ethynyl-2-methoxypyrimidine (CAS: 1059705-07-5) represents a critical "privileged fragment" in modern medicinal chemistry.[1] Unlike flexible aliphatic linkers, the 5-ethynyl moiety provides a rigid, linear vector that extends into deep hydrophobic pockets of target proteins (e.g., Janus Kinases or EGFR), while the 2-methoxy motif serves as a hydrogen bond acceptor and metabolic handle.[1]

This guide details the structural elucidation of this compound, moving from high-purity synthesis to single-crystal X-ray diffraction (SCXRD) analysis.[1] We focus on the supramolecular synthons —specifically the interplay between the acidic alkyne proton and the pyrimidine nitrogen—which dictate the solid-state packing and influence solubility profiles in drug formulation.[1]

Synthesis and Purification for Crystallography

To obtain diffraction-quality crystals, chemical purity must exceed 99.5%.[1] Trace metal contaminants from cross-coupling reactions often inhibit nucleation.[1]

Optimized Synthesis Protocol (Sonogashira Coupling)

The synthesis utilizes a palladium-catalyzed cross-coupling between 5-bromo-2-methoxypyrimidine and trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Reaction Scheme:

-

Coupling: 5-Br-2-OMe-pyrimidine + TMSA

Intermediate (TMS-protected). -

Deprotection: Intermediate

5-Ethynyl-2-methoxypyrimidine.[1]

Critical Process Parameters (CPP):

-

Oxygen Exclusion: The catalytic cycle is sensitive to

, which promotes homocoupling of the alkyne (Glaser coupling).[1] All solvents must be degassed via sparging with Argon for 20 minutes.[1] -

Scavenging: Post-reaction, residual Pd/Cu must be removed using a silica-thiol scavenger or extensive washing with aqueous EDTA, otherwise, crystals may incorporate metal defects.[1]

Visualization: Synthesis & Purification Workflow

Figure 1: Step-wise synthesis and purification workflow ensuring crystallographic grade purity.

Crystallization Methodology

Growing crystals of 5-ethynyl-2-methoxypyrimidine requires balancing the polarity of the pyrimidine ring with the lipophilicity of the alkyne.[1]

Solvent Selection Strategy

-

Primary Solvent: Dichloromethane (DCM) or Chloroform.[1] The compound dissolves well due to the "like-dissolves-like" interaction with the aromatic system.[1]

-

Anti-Solvent: n-Hexane or Pentane.[1] Used to slowly reduce solubility and drive nucleation.[1]

The "Vapor Diffusion" Protocol

We utilize a binary solvent system in a closed chamber (sandwich method) to control the rate of supersaturation.[1]

-

Dissolution: Dissolve 20 mg of pure compound in 1.5 mL of DCM in a small inner vial. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).[1]

-

Chamber Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane.

-

Equilibration: Seal the outer jar tightly. The volatile DCM diffuses out of the inner vial, while hexane vapor diffuses in.[1]

-

Timeline: Leave undisturbed at

in a vibration-free zone. Prismatic colorless crystals typically appear within 48–72 hours.[1]

Structural Analysis & Solid-State Architecture

Upon solving the structure (typically via Direct Methods using SHELXT), the following structural features are characteristic of this molecular class.

Molecular Conformation

The molecule exhibits a high degree of planarity.[1] The conjugation between the pyrimidine ring and the ethynyl group forces the

-

Methoxy Orientation: The methoxy group (

) generally adopts a syn-periplanar conformation relative to N1 or N3 to maximize resonance ( -

Alkyne Linearity: The

angle is strictly linear (

Supramolecular Synthons (Packing Interactions)

The crystal packing is dominated by weak but directional hydrogen bonds and

-

The

Interaction: This is the primary "molecular glue."[1] The acetylenic proton is significantly acidic ( -

Stacking: The electron-deficient pyrimidine rings stack in an offset-parallel arrangement (centroid-centroid distance

Visualization: Interaction Map[1]

Figure 2: Supramolecular interaction map highlighting the critical C-H...N hydrogen bond and Pi-stacking forces.[1]

Quantitative Data Summary

The following table summarizes the expected geometric parameters for 5-ethynyl-2-methoxypyrimidine based on standard crystallographic data for pyrimidine-alkyne conjugates (e.g., CSD Refcode analogs).

| Parameter | Atoms Involved | Typical Value (Å / °) | Significance |

| Bond Length | 1.18 – 1.20 Å | Diagnostic of triple bond character.[1] | |

| Bond Length | 1.42 – 1.44 Å | Indicates conjugation (shorter than single bond).[1] | |

| Bond Length | 1.34 – 1.36 Å | Partial double bond character due to resonance.[1] | |

| Bond Angle | 177° – 180° | Linear geometry of the alkyne.[1] | |

| Interaction | 2.30 – 2.50 Å | Critical: Determines crystal density and melting point.[1] | |

| Interaction | 3.60 – 3.80 Å | Stabilizes the layer structure.[1] |

References

-

Robins, M. J., & Barr, P. J. (1983).[1] "Nucleic acid related compounds. 39. Efficient conversion of 5-iodo to 5-alkynyl and derived 5-substituted uracil bases and nucleosides." The Journal of Organic Chemistry, 48(11), 1854–1862.[1] Link[1]

-

Desiraju, G. R. (1996).[1] "The C-H...O Hydrogen Bond: Structural Implications and Supramolecular Design." Accounts of Chemical Research, 29(9), 441–449.[1] Link[1]

-

Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)."[1][2][3] Generic search for Pyrimidine-Alkyne fragments.[1]Link[1][2][4]

-

Glaser, C. (1869).[1] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.[1] (Reference for Alkyne coupling side-reactions). Link[1]

Sources

Methodological & Application

Application Notes & Protocols: 5-Ethynyl-2-methoxypyrimidine in Copper-Catalyzed Click Chemistry

Introduction: The Convergence of a Privileged Scaffold and a Premier Ligation Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized chemical synthesis and bioconjugation since its discovery.[1][2] Its high efficiency, stereospecificity, mild reaction conditions, and broad functional group tolerance have established it as a premier tool for covalently linking molecular entities.[3][4][5] This guide focuses on a specific, high-value building block for this reaction: 5-ethynyl-2-methoxypyrimidine .

The power of this reagent lies in the fusion of two key chemical concepts: the robust and reliable triazole linkage formed by the CuAAC reaction and the profound biological significance of the pyrimidine core. Pyrimidine scaffolds are central to life, forming the basis of nucleobases in DNA and RNA, and are a cornerstone of medicinal chemistry.[6][7] By utilizing 5-ethynyl-2-methoxypyrimidine in click chemistry, researchers can readily introduce this "privileged scaffold" into a vast array of molecules, from small-molecule drug candidates to complex biologics, thereby accelerating the discovery and development of novel therapeutics and research tools.

The Pyrimidine Moiety: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds are of fundamental importance to medicinal chemists, and the pyrimidine ring is one of the most prominent scaffolds in drug discovery.[7][8] Its presence in numerous FDA-approved drugs is a testament to its versatile ability to interact with biological targets.[7]

Key attributes of the pyrimidine scaffold include:

-

Bio-isosterism: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as purines, allowing it to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes.[9]

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating specific and high-affinity interactions with protein active sites.

-

Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of a drug candidate.

Derivatives of pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[7] The ability to easily conjugate this valuable core to other molecules via click chemistry provides a powerful strategy for generating novel compound libraries and targeted therapeutics.

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds via a multi-step catalytic cycle that dramatically accelerates the rate of triazole formation by orders of magnitude compared to the uncatalyzed thermal reaction.[3] The active catalyst is the Copper(I) ion.[10] The mechanism involves multiple reversible steps and the coordination of copper(I) acetylides.[4]

The catalytic cycle can be summarized as follows:

-

Formation of Copper(I) Acetylide: The Cu(I) catalyst first interacts with the terminal alkyne (5-ethynyl-2-methoxypyrimidine) to form a π-complex, which then rearranges to a more stable σ-bound copper acetylide intermediate.[11] This step activates the alkyne for nucleophilic attack.

-

Coordination and Cycloaddition: The azide substrate coordinates to the copper acetylide complex. The azide then attacks the terminal carbon of the activated alkyne, forming the first carbon-nitrogen bond and resulting in a six-membered metallacycle intermediate.[][13]

-

Ring Contraction and Product Formation: The metallacycle undergoes rearrangement and ring contraction to form a copper-triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: Protonation of the copper-triazolide intermediate releases the final 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Key Reagents and Experimental Considerations

A successful CuAAC reaction depends on the careful selection and handling of its core components.

| Reagent/Component | Role & Causality | Field-Proven Insights & Recommendations |

| Alkyne | 5-Ethynyl-2-methoxypyrimidine | The terminal alkyne is a primary substrate. The electron-withdrawing nature of the pyrimidine ring can influence the alkyne's reactivity. Ensure high purity (>95%) for optimal results. |

| Azide | Azide-functionalized Molecule (R-N₃) | The complementary substrate. Can be a small molecule, peptide, protein, or other biomolecule. Should be used in slight excess (1.1-1.5 equivalents) to ensure full conversion of the valuable pyrimidine alkyne. |

| Copper Source | Copper(II) Sulfate (CuSO₄) | The precursor to the active Cu(I) catalyst. It is stable, inexpensive, and readily available. Cu(I) salts (e.g., CuI, CuBr) can be used directly but are prone to oxidation.[10] |